molecular formula C6H5F3IN3 B8791075 5-iodo-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine CAS No. 1356055-12-3

5-iodo-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Cat. No. B8791075
M. Wt: 303.02 g/mol
InChI Key: VMVFISNVTRXLIQ-UHFFFAOYSA-N
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Patent
US09242967B2

Procedure details

To a solution of 4-chloro-5-iodopyrimidine (0.250 g, 1.040 mmol) and 2,2,2-trifluoroethanamine (0.216 g, 2.184 mmol) in EtOH (volume: 2.080 ml) was added Hunig's Base (0.200 ml, 1.144 mmol). The reaction mixture was heated in a microwave for 4 hr at 120° C. and then allowed to cool to room temperature. The solvent was evaporated. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (24 g column, 35 mL/min, 0-90% EtOAc in hexanes over 25 min, tr=12 min) gave the title compound (0.188 g, 0.614 mmol, 59.1% yield) as a yellow residue. ESI MS (M+H)+=303.9.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.216 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
2.08 mL
Type
solvent
Reaction Step One
Yield
59.1%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([I:8])=[CH:6][N:5]=[CH:4][N:3]=1.[F:9][C:10]([F:14])([F:13])[CH2:11][NH2:12].CCN(C(C)C)C(C)C>CCO>[I:8][C:7]1[C:2]([NH:12][CH2:11][C:10]([F:14])([F:13])[F:9])=[N:3][CH:4]=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC1=NC=NC=C1I
Name
Quantity
0.216 g
Type
reactant
Smiles
FC(CN)(F)F
Name
Quantity
0.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2.08 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in a minimal amount of CH2Cl2
CUSTOM
Type
CUSTOM
Details
to be chromatographed
CUSTOM
Type
CUSTOM
Details
Purification of the crude material by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
an ISCO machine (24 g column, 35 mL/min, 0-90% EtOAc in hexanes over 25 min, tr=12 min)
Duration
12 min

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=NC=NC1)NCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.614 mmol
AMOUNT: MASS 0.188 g
YIELD: PERCENTYIELD 59.1%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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